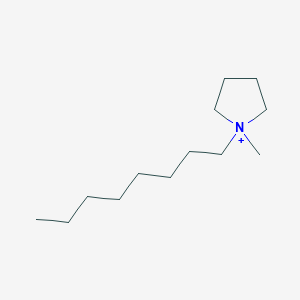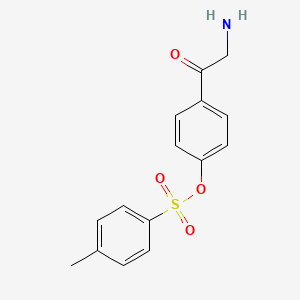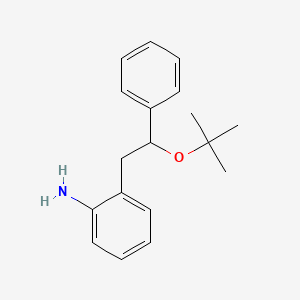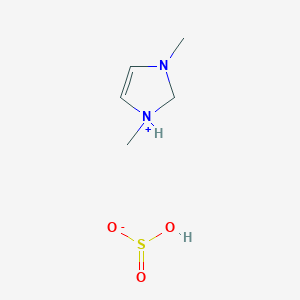![molecular formula C16H9F3N2O B14181411 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile CAS No. 834898-27-0](/img/structure/B14181411.png)
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methoxy group and a benzene ring with two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile typically involves multiple steps:
Formation of the Trifluoromethylated Phenyl Ring: This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Formation of the Benzene-1,2-dicarbonitrile:
Coupling Reactions: The final step involves coupling the trifluoromethylated phenyl methoxy compound with the benzene-1,2-dicarbonitrile under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Sodium cyanide, methanol, bases like sodium hydride.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the original ones on the benzene rings.
Applications De Recherche Scientifique
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy and cyano groups can influence its electronic properties and reactivity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)anisole: Similar in structure but lacks the cyano groups and has different reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the methoxy and cyano groups, leading to different chemical behavior and uses.
Uniqueness
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is unique due to the combination of trifluoromethyl, methoxy, and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
834898-27-0 |
|---|---|
Formule moléculaire |
C16H9F3N2O |
Poids moléculaire |
302.25 g/mol |
Nom IUPAC |
4-[[4-(trifluoromethyl)phenyl]methoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H9F3N2O/c17-16(18,19)14-4-1-11(2-5-14)10-22-15-6-3-12(8-20)13(7-15)9-21/h1-7H,10H2 |
Clé InChI |
APNRHRKJDIQRFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C#N)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)







![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)

![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)


